molecular formula C11H24O B13407738 5-Methyl-1-decanol

5-Methyl-1-decanol

Cat. No.: B13407738
M. Wt: 172.31 g/mol
InChI Key: CZYFHBWFGMYPMV-UHFFFAOYSA-N
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Description

5-Methyl-1-decanol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decane chain with a methyl group substitution at the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-1-decanol can be synthesized through several methods. One common approach involves the reduction of 5-methyl-1-decanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 5-methyl-1-decanal. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-decanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-methyl-1-decanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 5-methyl-1-decanal using mild reducing agents.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Hydrochloric acid (HCl) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-Methyl-1-decanoic acid.

    Reduction: 5-Methyl-1-decanal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Methyl-1-decanol involves its interaction with biological membranes. It is believed to enhance the permeability of cell membranes, facilitating the transport of molecules across the membrane. This property makes it a valuable compound in transdermal drug delivery systems.

Comparison with Similar Compounds

    1-Decanol: Similar in structure but lacks the methyl group at the fifth carbon.

    1-Dodecanol: A longer chain alcohol with similar properties.

    1-Octanol: A shorter chain alcohol with similar chemical behavior.

Uniqueness: 5-Methyl-1-decanol is unique due to its specific methyl substitution, which imparts distinct physical and chemical properties compared to its analogs. This structural difference can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C11H24O

Molecular Weight

172.31 g/mol

IUPAC Name

5-methyldecan-1-ol

InChI

InChI=1S/C11H24O/c1-3-4-5-8-11(2)9-6-7-10-12/h11-12H,3-10H2,1-2H3

InChI Key

CZYFHBWFGMYPMV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CCCCO

Origin of Product

United States

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